molecular formula C18H15FN2O4 B2855692 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate CAS No. 1207015-18-6

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate

Cat. No.: B2855692
CAS No.: 1207015-18-6
M. Wt: 342.326
InChI Key: RBHHYGLPQKOFNG-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is a synthetic chemical compound designed for research and development applications. Its molecular structure incorporates two privileged pharmacophores: a 1,2-oxazole (isoxazole) ring and a 2-ethoxypyridine moiety. The 1,2-oxazole scaffold is a common feature in compounds with significant biological activity and is recognized for its role in forming bioactive molecules . The integration of a fluorophenyl group can influence the compound's electronic properties, lipophilicity, and overall bioavailability, which are critical parameters in drug discovery . The 2-ethoxypyridine-3-carboxylate ester component provides a versatile handle for further chemical modification or may contribute to the compound's binding affinity with biological targets. Compounds with similar heterocyclic architectures have been investigated for a range of pharmacological activities, including use as pest-control agents , kinase inhibitors , and NAMPT inhibitors . This suggests that this compound serves as a valuable chemical intermediate or a potential scaffold for the development of novel therapeutic candidates or agrochemicals. Researchers can utilize this compound in lead optimization programs, structure-activity relationship (SAR) studies, and high-throughput screening assays to explore its full potential. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-2-23-17-14(7-5-9-20-17)18(22)24-11-12-10-16(25-21-12)13-6-3-4-8-15(13)19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHHYGLPQKOFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the pyridine carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce a phenyl derivative.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and oxazole ring play crucial roles in binding to these targets, while the pyridine carboxylate ester may enhance the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Oxazole Derivatives

a) 4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide
  • Structural Similarities : Shares the 5-(2-fluorophenyl)-1,2-oxazol-3-yl group.
  • Key Differences : Incorporates a 4-chloro substituent on the oxazole and a piperidine-carboxamide tail.
  • Implications : The chloro group may enhance electrophilicity and binding to hydrophobic pockets, while the carboxamide linkage could improve solubility compared to the ester in the target compound. This derivative’s piperidine ring may confer conformational rigidity, influencing target selectivity .
b) 5-(3,4-Difluorophenyl)-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine Carboxylate
  • Structural Similarities : Fluorinated aromatic ring (3,4-difluorophenyl) and ester functionality.
  • Key Differences : A tetrahydropyrimidine core replaces the oxazole, and a methoxymethyl group is present.
  • Implications : The di-fluorination likely increases metabolic stability but may reduce solubility due to higher lipophilicity. The methoxymethyl group could enhance membrane permeability relative to the ethoxy group in the target compound .

Pyridine Ester Derivatives

a) 2-(4-Fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide
  • Structural Similarities : Fluorophenyl group and pyridine-based core.
  • Key Differences : A fused furopyridine system replaces the oxazole-pyridine ester.
  • Implications : The fused ring system may improve π-π stacking interactions, while the carboxamide group (vs. ester) could alter hydrolysis kinetics and bioavailability .
b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structural Similarities : Halogenated aromatic substituents (chloro, trifluoromethyl).
  • Key Differences : A pyrazole-carbaldehyde core with a sulfanyl linkage.
  • Implications : The sulfanyl group may confer redox sensitivity, while the trifluoromethyl group enhances electronegativity and stability compared to the ethoxy group in the target compound .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound 1,2-oxazole + pyridine 2-fluorophenyl, ethoxy ester Moderate logP (~3.5), ester hydrolysis susceptibility
4-[4-Chloro-5-(2-fluorophenyl)-... 1,2-oxazole + piperidine 4-chloro, cyclohexylcarboxamide Higher logP (~4.2), enhanced target affinity
5-(3,4-Difluorophenyl)-... Tetrahydropyrimidine 3,4-difluorophenyl, methoxymethyl Increased metabolic stability, logP ~4.0
2-(4-Fluorophenyl)-... Furopyridine 4-fluorophenyl, carboxamide Improved π-π stacking, logP ~2.8

Research Findings and Implications

  • Ester vs. Carboxamide : The ethoxy ester in the target compound is more prone to hydrolysis than carboxamide derivatives, which could limit oral bioavailability .
  • Heterocyclic Core : The oxazole’s electronegativity may favor interactions with electron-deficient enzyme active sites compared to pyrimidine or pyrazole cores .

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Oxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under microwave-assisted conditions for improved regioselectivity.

Esterification : Coupling the oxazole intermediate with 2-ethoxypyridine-3-carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key parameters include solvent choice (e.g., THF for polar intermediates), temperature control (−78°C for sensitive steps), and catalyst optimization (e.g., DMAP for esterification efficiency) .

Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Level: Basic
Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
    • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks.
  • Crystallography :
    • X-ray diffraction : Use SHELXL for structure refinement, with data collected at 100 K to minimize thermal motion artifacts. ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

How can researchers resolve structural contradictions between computational predictions and experimental crystallographic data?

Level: Advanced
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., torsional flexibility of the ethoxy group). Strategies include:

Conformational sampling : Perform DFT calculations (B3LYP/6-31G*) to map energy landscapes of rotatable bonds.

Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning observed in orthorhombic crystals.

Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

What strategies are effective for analyzing conflicting bioactivity data in enzyme inhibition studies?

Level: Advanced
Methodological Answer:

Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring triplicate replicates.

Off-target profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity.

Binding assays : Surface Plasmon Resonance (SPR) to measure kon/koff rates, distinguishing competitive vs. allosteric inhibition.

Data normalization : Include positive controls (e.g., indomethacin for COX assays) to correct for plate-to-plate variability .

How can reaction conditions be optimized to address low yields in multi-step syntheses?

Level: Advanced
Methodological Answer:

  • Stepwise troubleshooting :
    • Oxazole formation : Replace traditional heating with microwave irradiation (100°C, 300 W) to reduce side-product formation.
    • Coupling efficiency : Switch from DCC to EDCI/HOBt for higher esterification yields (~15% improvement).
    • Workup modifications : Use aqueous NaHCO₃ washes to remove unreacted acid, minimizing emulsion formation.
  • Process analytics : Monitor intermediates via TLC (UV254) or inline IR spectroscopy to terminate reactions at optimal conversion .

What computational and experimental approaches validate the mechanism of action involving enzyme interactions?

Level: Advanced
Methodological Answer:

Molecular docking : AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2’s hydrophobic channel).

Mutagenesis studies : Introduce point mutations (e.g., Arg120Ala in COX-2) to test hydrogen bonding hypotheses.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions.

Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

What are the solubility and stability profiles of this compound under various pH and temperature conditions?

Level: Basic
Methodological Answer:

  • Solubility :
    • Polar solvents : Moderate solubility in DMSO (>10 mg/mL) and methanol (~5 mg/mL).
    • Aqueous buffers : Poor solubility (<0.1 mg/mL in PBS pH 7.4); use cyclodextrin-based formulations for in vitro assays.
  • Stability :
    • Hydrolytic degradation : Susceptible to ester hydrolysis at pH > 8.0; store at −20°C in amber vials under argon.
    • Thermal stability : Decomposes above 150°C (DSC data) .

How to design experiments to differentiate non-specific binding from target-specific interactions?

Level: Advanced
Methodological Answer:

Negative controls : Include structurally similar but inactive analogs (e.g., methyl ester derivatives) to identify non-specific binding.

Competition assays : Co-incubate with excess known inhibitors (e.g., celecoxib for COX-2) to confirm target engagement.

Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations, ruling out membrane permeability artifacts.

SPR reference channels : Immobilize a non-target protein (e.g., BSA) to subtract bulk refractive index changes .

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